3,4-Dimethoxyfuran-2-carbonitrile
Description
3,4-Dimethoxyfuran-2-carbonitrile is a furan-based heterocyclic compound featuring methoxy groups at positions 3 and 4 and a carbonitrile group at position 2. The methoxy substituents are electron-donating, modulating the electron density of the furan ring, while the nitrile group introduces polarity and reactivity.
Properties
CAS No. |
192571-81-6 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3,4-dimethoxyfuran-2-carbonitrile |
InChI |
InChI=1S/C7H7NO3/c1-9-6-4-11-5(3-8)7(6)10-2/h4H,1-2H3 |
InChI Key |
XNVYKQFYCPMYOK-UHFFFAOYSA-N |
SMILES |
COC1=COC(=C1OC)C#N |
Canonical SMILES |
COC1=COC(=C1OC)C#N |
Synonyms |
2-Furancarbonitrile,3,4-dimethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3,4-Dimethoxyfuran-2-carbonitrile with three analogous compounds from the evidence:
Research Findings and Implications
- Substituent Positioning : The position of substituents (e.g., nitrile at C2 in the furan vs. C4 in the indole) significantly influences regioselectivity in subsequent reactions. For example, the C2 nitrile in the target compound may direct electrophiles to adjacent positions on the furan ring.
- Heterocycle Stability : Saturated rings (e.g., tetrahydrofuran in ) exhibit reduced aromaticity compared to fully unsaturated furans, affecting their electronic properties and stability under acidic/basic conditions.
- Batch Availability : The dihydropyridine derivative is available in multi-kilogram batches , suggesting industrial scalability, whereas smaller-scale availability for other compounds (e.g., ) limits their use to exploratory research.
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